molecular formula C28H21N3O3S2 B3014768 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 477570-10-8

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B3014768
CAS No.: 477570-10-8
M. Wt: 511.61
InChI Key: WEGZJFMMGPLJDB-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzothiazole-based derivatives, characterized by a benzo[d]thiazole core linked to a phenyl group via an amide bond. The benzamide moiety at the 4-position is further substituted with an indolin-1-ylsulfonyl group, which introduces unique electronic and steric properties. Such structural features are critical for modulating biological activity, particularly in multitarget drug discovery contexts (e.g., kinase inhibition or enzyme modulation) .

  • Friedel-Crafts acylation for benzamide formation.
  • Sulfonylation of the benzamide using indoline sulfonyl chlorides.
  • Rh-catalyzed C-H amidation to attach the benzo[d]thiazole-phenyl moiety .

Key spectral characterization (IR, NMR, HRMS) aligns with structurally related compounds, such as the absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra, confirming the thione tautomeric form, and ¹H-NMR signals for aromatic protons in the δ 7.2–8.5 ppm range .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O3S2/c32-27(29-23-9-3-2-8-22(23)28-30-24-10-4-6-12-26(24)35-28)20-13-15-21(16-14-20)36(33,34)31-18-17-19-7-1-5-11-25(19)31/h1-16H,17-18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGZJFMMGPLJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Phenyl Group: The benzothiazole derivative is then coupled with a halogenated benzene derivative through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Indoline Sulfonyl Group: The phenyl-benzothiazole intermediate is reacted with indoline-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide: Finally, the sulfonylated intermediate is converted to the benzamide by reacting with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The benzamide and benzothiazole moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamide and benzothiazole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Blocks : The compound serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways.
  • Catalysis : Its unique functional groups allow it to act as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.

2. Biology

  • Bioactivity : Research indicates that N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide exhibits potential antimicrobial and antiviral properties. Studies have shown its effectiveness against specific pathogens, making it a candidate for drug development.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its mechanism of action involves targeting specific enzymes or pathways related to tumor growth .

3. Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic applications in treating various diseases, including cancer and infectious diseases. Its ability to modulate enzyme activity makes it a candidate for combination therapies in oncology .
  • Drug Development : Ongoing research focuses on optimizing the compound's pharmacological properties to enhance its efficacy and reduce toxicity in clinical settings .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic agent.
  • Cancer Research : In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The research highlighted its potential role as an anticancer agent by inducing apoptosis in malignant cells .
  • Combination Therapies : Research has explored the use of this compound in combination with other therapeutic agents to enhance treatment efficacy for resistant cancer types. The synergistic effects observed suggest a promising avenue for future clinical applications .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The indoline sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide with analogous derivatives, focusing on structural variations, physicochemical properties, and synthetic yields:

Compound Name Substituent on Benzamide Yield (%) Melting Point (°C) Key Structural Features Reference
This compound Indolin-1-ylsulfonyl N/A N/A Sulfonamide-linked indoline; planar aromatic core
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (3q) Methoxy 51 159–162 Electron-donating methoxy group
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzamide (3r) Chloro 66 148–151 Electron-withdrawing chloro substituent
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-(trifluoromethyl)benzamide (3s) Trifluoromethyl 58 138–142 Strongly electron-withdrawing CF₃ group
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) 2,4-Dichlorophenylsulfonyl-piperidine 48 N/A Piperidine-linked sulfonamide; dichloro substitution
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide (4–24) 3,5-Difluorophenylsulfonyl-piperidine 53 N/A Difluoro substitution; enhanced lipophilicity

Key Observations:

In contrast, the indolin-1-ylsulfonyl group introduces both electron-withdrawing (sulfonyl) and electron-donating (indoline) effects, creating a unique electronic profile . Methoxy-substituted analogs (3q) exhibit higher melting points (159–162°C) due to increased crystallinity from hydrogen bonding .

Steric and Conformational Impact :

  • The indolin-1-ylsulfonyl group introduces steric bulk compared to smaller substituents (Cl, CF₃). This may hinder rotational freedom, favoring rigid conformations for target engagement.
  • Piperidine-linked sulfonamides (4–20, 4–24) demonstrate flexibility due to the sp³-hybridized piperidine ring, whereas the indoline moiety in the target compound provides partial rigidity .

Synthetic Efficiency :

  • Yields for analogs range from 41% to 86%, influenced by substituent reactivity and purification challenges. The indolin-1-ylsulfonyl group’s synthesis may require optimized sulfonylation conditions to avoid side reactions .

Research Findings and Implications

  • Spectral Consistency : IR and NMR data for related compounds confirm the absence of tautomerization in sulfonamide derivatives, critical for stability in biological environments .
  • Biological Relevance : Piperidine-sulfonamide derivatives (4–20, 4–24) show promise as multitarget inhibitors (e.g., kinase and enzyme modulation), suggesting the indolin-1-ylsulfonyl variant may similarly target pathways like BACE1 or mycobacterial enzymes .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzothiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Indoline Sulfonyl Group : Often associated with enzyme inhibition and potential therapeutic effects.
  • Benzamide Structure : Contributes to the compound's ability to interact with various biological targets.

These structural features suggest that this compound may possess a range of biological activities, making it a candidate for further investigation.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of certain benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in cancer progression and pain modulation .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other benzothiazole derivatives.
  • Receptor Interaction : It may interact with various cellular receptors, modulating their activity and leading to downstream effects on cell survival and proliferation.

Case Studies and Experimental Data

  • In Vitro Studies : Preliminary studies using cell lines have demonstrated that compounds structurally related to this compound can significantly reduce cell viability in cancer models. For example, analogs with IC50 values in the low nanomolar range have been reported, indicating potent activity against specific cancer types .
  • Animal Models : In vivo studies have shown that similar compounds can alleviate acute inflammatory pain in rodent models, suggesting potential applications in pain management alongside anticancer properties .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAnticancer, Anti-inflammatoryEnzyme inhibition, receptor interaction
Benzothiazole Derivative AAnticancerApoptosis induction
Benzothiazole Derivative BPain reliefDual sEH/FAAH inhibition

Q & A

Q. What are the established synthetic protocols for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide and its analogues?

The synthesis involves Rh-catalyzed C-H amidation to construct the core benzo[d]thiazole-phenyl scaffold. For example, coupling 2-aminobenzophenones with sulfonyl benzoyl chlorides in tetrahydrofuran (THF) under reflux with triethylamine as a base yields derivatives with 51–86% efficiency. Key steps include refluxing with tert-butyl hydroperoxide (TBHP) as an oxidant and purification via silica gel chromatography (hexane:EtOAc gradients) . Reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and solvent polarity adjustments (e.g., DMF for polar intermediates) are critical for reproducibility.

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

1H NMR (δ 7.2–8.5 ppm for aromatic protons), 13C NMR (carbonyl signals at ~168 ppm), and HRMS (ESI) are mandatory. For example, N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (C21H15N3O3S) shows [M+H]+ at m/z 396.0784 (calc. 396.0787) . Melting points (e.g., 138–197°C for derivatives) provide preliminary purity assessment, while IR spectroscopy confirms sulfonyl (1150–1250 cm⁻¹) and amide (1650–1700 cm⁻¹) groups.

Q. What biological screening approaches are recommended for initial evaluation of this compound's therapeutic potential?

Prioritize kinase inhibition assays (e.g., EGFR or TRPV1 targets ) and anti-inflammatory models (e.g., carrageenan-induced edema). Standard protocols include:

  • ELISA for cytokine suppression (IL-6, TNF-α) at 10 μM concentrations.
  • MTT assays against cancer cell lines (48–72 hours, IC50 determination). Include positive controls like celecoxib (anti-inflammatory) or erlotinib (kinase inhibition) for validation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents (e.g., -CF3)?

Electron-withdrawing groups require tailored conditions:

  • Increase Rh catalyst loading from 5 mol% to 10 mol% to enhance reactivity, improving yields from 58% to 72% for 4-CF3 derivatives .
  • Screen oxidants (e.g., TBHP vs. di-tert-butyl peroxide) to mitigate steric hindrance.
  • Use high-polarity solvents (DMF or DMAc) to solubilize intermediates. Parallel reaction monitoring (LC-MS) identifies optimal reaction times (2–24 hours).

Q. What strategies are employed to study structure-activity relationships (SAR) in this compound class?

Systematic substitution at the benzamide (Position 4) and indoline sulfonyl moieties is key. For example:

  • Replacing methoxy (-OCH3) with chloro (-Cl) increased anti-inflammatory activity by 40% (IC50: 12 μM → 7.2 μM) .
  • Docking studies (AutoDock Vina) map interactions with COX-2’s hydrophobic pocket, highlighting the indoline sulfonyl group’s role in hydrogen bonding .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved methodologically?

Address bioavailability issues via:

  • Pharmacokinetic profiling : Plasma stability assays (e.g., liver microsome incubation) to identify metabolic hotspots .
  • Pro-drug strategies : Ester-to-acid conversions improve solubility (e.g., 3-fold bioavailability enhancement with PEGylated formulations).
  • Ex vivo validation : Measure target engagement in tissue homogenates (e.g., TRPV1 inhibition in dorsal root ganglia) .

Q. What in silico methods predict biological targets and binding modes?

Combine molecular docking (Glide SP mode) with 100-ns molecular dynamics (MD) simulations. Key metrics:

  • RMSD : <2 Å for ligand-protein stability.
  • Hydrogen bond occupancy : >70% with critical residues (e.g., TRPV1’s Tyr511 and Leu518 for nanomolar antagonism) .
  • Free energy calculations (MM-GBSA) quantify binding affinity differences between substituents .

Q. How can solubility challenges during in vivo administration be mitigated?

  • Formulation : Nanosuspensions with PEGylated lipids (particle size <200 nm) enhance oral bioavailability.
  • Co-solvents : 10% DMSO in saline for intravenous delivery.
  • Micronization : Jet milling (particle size <5 μm) increases dissolution rates by 50% . Pre-formulation stability tests (pH 1.2–7.4) identify degradation pathways.

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